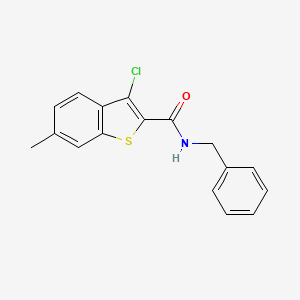

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

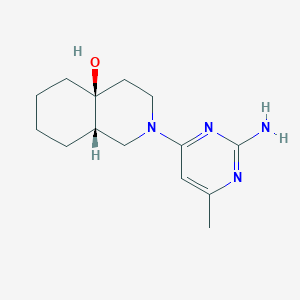

“N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C17H14ClNOS . It is a derivative of benzothiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” consists of a benzothiophene core with a carboxamide group attached at the 2-position, a methyl group at the 6-position, and a benzyl group attached to the nitrogen of the carboxamide group .Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide Applications

Inhibitors of Bispecific Protein Kinase: N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been identified as a potential inhibitor of bispecific protein kinases, particularly Dyrk1A . This kinase is closely related to Down syndrome, and the compound’s inhibitory activity could be significant for therapeutic interventions in such genetic conditions.

Antimicrobial Activity: Thiophene derivatives, which include compounds like N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, have shown antimicrobial properties . This application is crucial in developing new antibiotics and antiseptics to combat resistant strains of bacteria.

Analgesic and Anti-inflammatory Uses: The compound’s structure suggests potential analgesic and anti-inflammatory applications. Thiophene derivatives are known to possess these properties, which could be harnessed for pain relief and reducing inflammation in various medical conditions .

Antihypertensive Properties: Given the broader pharmacological activity of thiophene derivatives, there is a possibility that N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could be explored for its antihypertensive effects, contributing to the management of high blood pressure .

Antitumor Activity: The structural class of thiophenes has been associated with antitumor activity. Research into the specific applications of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could uncover new avenues for cancer treatment .

Corrosion Inhibition: Outside of biomedical applications, thiophene derivatives are also used as inhibitors of metal corrosion. This compound could be part of formulations to protect metals from degradation, especially in industrial settings .

Material Science: Light-Emitting Diodes (LEDs): In material science, thiophene derivatives have been utilized in the fabrication of LEDs. The electronic properties of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could make it a candidate for use in electronic devices .

Organic Synthesis: The benzylic position in the compound’s structure is reactive, allowing for various organic synthesis reactions, such as free radical bromination, nucleophilic substitution, and oxidation. These reactions are fundamental in creating complex organic molecules for various applications .

Direcciones Futuras

The future directions for “N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” and similar compounds could involve further exploration of their therapeutic properties. Given the wide range of therapeutic properties reported for benzothiophene derivatives , these compounds could be promising candidates for drug development.

Propiedades

IUPAC Name |

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-11-7-8-13-14(9-11)21-16(15(13)18)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEKOOXMPRVKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylbutyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5648221.png)

![3-(azepan-1-ylsulfonyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5648222.png)

![ethyl 2-[(3-methyl-2-butenoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5648252.png)

![4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid](/img/structure/B5648259.png)

![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)

![3-({[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]amino}sulfonyl)-N-(2-fluorophenyl)benzamide](/img/structure/B5648280.png)

![6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5648284.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5648299.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-(methoxymethyl)-2-furamide](/img/structure/B5648332.png)